molecular formula C12H19N3 B1360947 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine CAS No. 1007211-93-9

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Cat. No. B1360947
M. Wt: 205.3 g/mol
InChI Key: FCMGLBKFHTXSER-UHFFFAOYSA-N
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Description

“2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine” is a chemical compound with the molecular formula C12H19N3 . It is also known by other synonyms such as “2-methyl-5-(4-methyl-1-piperazinyl)benzenamine” and "2-Methyl-5-(4-methyl-1-piperazinyl)aniline" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine” include its molecular formula (C12H19N3), molecular weight, melting point, boiling point, and density .

Scientific Research Applications

  • 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

    • Application : This compound is used in various chemical reactions due to its unique structure and properties .
    • Methods of Application : The specific methods of application can vary depending on the reaction. It is generally used as a reagent in chemical synthesis .
    • Results or Outcomes : The outcomes can vary greatly depending on the specific reaction. The compound’s unique structure allows it to participate in a variety of chemical reactions .
  • 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

    • Application : This compound and its derivatives are used as inhibitors of SIRT6 for the treatment of diabetes .
    • Methods of Application : The compound is likely used in laboratory experiments involving cell cultures or animal models to study its inhibitory effects on SIRT6 .
    • Results or Outcomes : The specific outcomes of these experiments are not provided, but the compound is suggested to have potential therapeutic applications in the treatment of diabetes .

Safety And Hazards

The safety data sheet for “2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine” suggests that specific hazards arising from the chemical are not available . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

properties

IUPAC Name

2-methyl-5-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10-3-4-11(9-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMGLBKFHTXSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246281
Record name 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

CAS RN

1007211-93-9
Record name 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007211-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-4-(4-methyl-3-nitro-phenyl)-piperazine (9.0 g, 38.29 mmol) in ethanol (100 mL) and cyclohexene (7 ml), Pd/C 10% (1.5 g) was added. The mixture was heated at 80° C. for 6 hours. The Pd was filtered from the reaction and the solvents were removed from the filtrate under reduced pressure. The crude was diluted with DCM and treated with HCl in dioxane; the precipitate was collected and washed with diethyl ether to give the final compound as a brown solid in quantitative yield.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

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